Dichloroketene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

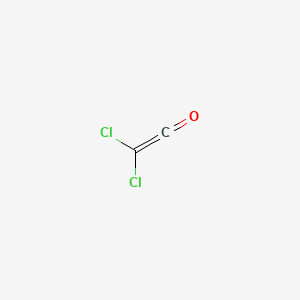

Dichloroketene, also known as this compound, is a useful research compound. Its molecular formula is C2Cl2O and its molecular weight is 110.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cycloaddition Reactions

Dichloroketene is primarily utilized in cycloaddition reactions, where it reacts with various dienes and other unsaturated compounds to form cyclic structures.

- Mechanism : The reactions typically proceed via [2+2] and [4+2] cycloaddition pathways.

- Case Study : In a study involving cyclopentadiene, this compound was shown to yield both [4+2] and [2+2] adducts depending on the reaction conditions. This dual reactivity highlights the compound's versatility in forming different products through careful manipulation of reaction parameters .

| Reaction Type | Reactants | Products | Reference |

|---|---|---|---|

| [4+2] | Cyclopentadiene + this compound | Cycloadducts (various stereoisomers) | |

| [2+2] | 2,4-Hexadiene + this compound | 2,2-Dichlorocyclobutanones |

Total Synthesis of Natural Products

This compound has been employed in the total synthesis of complex natural products. For instance, its use in the synthesis of gracilioether F demonstrates its capability to construct intricate molecular architectures with multiple stereocenters.

- Synthesis Steps : The total synthesis involved a Lewis acid-promoted ketene-alkene cycloaddition as a key step, showcasing this compound's role as an essential building block in synthetic pathways .

Hydrogen Transfer Reactions

Recent studies have identified this compound as a potential hydrogen-transfer receptor in catalytic processes. Its ability to facilitate hydrogen transfer reactions enhances its utility in organic transformations.

- Research Findings : In zeolite-catalyzed methanol-to-hydrocarbon reactions, this compound/acetyl species were found to improve selectivity towards aromatic products while suppressing alkane formation .

| Reaction Type | Role of this compound | Outcome | Reference |

|---|---|---|---|

| Hydrogen Transfer | Receptor for hydrogen transfer | Enhanced selectivity for aromatics |

Mechanistic Studies

Understanding the mechanisms by which this compound reacts is crucial for optimizing its applications.

- Dynamic Effects : Studies reveal that the periselectivity and reaction rates can vary significantly based on the reaction conditions and substrates involved .

- Isotope Effects : Kinetic isotope effects observed during reactions provide insights into the transition states and mechanisms involved in this compound chemistry .

Propiedades

Número CAS |

4591-28-0 |

|---|---|

Fórmula molecular |

C2Cl2O |

Peso molecular |

110.92 g/mol |

InChI |

InChI=1S/C2Cl2O/c3-2(4)1-5 |

Clave InChI |

TVWWMKZMZALOFP-UHFFFAOYSA-N |

SMILES |

C(=C(Cl)Cl)=O |

SMILES canónico |

C(=C(Cl)Cl)=O |

Key on ui other cas no. |

4591-28-0 |

Sinónimos |

dichloroketene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.